2',4'-Dimethylacetophenone, also known as p-methylacetanilide, is an aromatic ketone with the chemical formula C₁₀H₁₂O. It is a colorless to slightly yellow oily liquid with a sweet, floral, woody, and minty odor [Source: PubChem, National Institutes of Health (.gov) ]. While its specific applications in scientific research are somewhat limited, it does find use in a couple of niche areas:
2',4'-Dimethylacetophenone, also known as 4-acetyl-m-xylene or 1-(2,4-dimethylphenyl)ethanone, is an organic compound with the molecular formula and a molecular weight of approximately 148.20 g/mol. This compound features a ketone functional group attached to a dimethyl-substituted aromatic ring, making it part of the acetophenone family. Its structure consists of a phenyl group with two methyl groups located at the 2' and 4' positions relative to the carbonyl group, leading to a unique spatial arrangement that contributes to its chemical properties and reactivity .
Several methods are available for synthesizing 2',4'-dimethylacetophenone:
2',4'-Dimethylacetophenone finds applications in various fields:
While specific interaction studies on 2',4'-dimethylacetophenone are sparse, its structure suggests potential interactions with various biological molecules. The compound's ability to act as an acetylating agent implies that it may interact with nucleophiles such as amines and alcohols, forming acetylated products. Further research into its interactions at a molecular level could provide insights into its biological significance and potential therapeutic uses .
Several compounds share structural similarities with 2',4'-dimethylacetophenone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetophenone | Simple acetophenone without methyl substitutions | |
4-Methylacetophenone | Contains one methyl group at the para position | |
3',4'-Dimethylacetophenone | Methyl groups at different positions on the ring | |
1-(2,6-Dimethylphenyl)ethanone | Different substitution pattern with similar reactivity |
The uniqueness of 2',4'-dimethylacetophenone lies in its specific arrangement of methyl groups on the aromatic ring, which influences its reactivity and potential applications compared to these similar compounds .